N,N'-bis(3-phenylpropyl)pentanediamide N,N'-bis(3-phenylpropyl)pentanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9169648
InChI: InChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27)
SMILES: C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol

N,N'-bis(3-phenylpropyl)pentanediamide

CAS No.:

Cat. No.: VC9169648

Molecular Formula: C23H30N2O2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(3-phenylpropyl)pentanediamide -

Specification

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
IUPAC Name N,N'-bis(3-phenylpropyl)pentanediamide
Standard InChI InChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27)
Standard InChI Key VTIKJIFKFJVIDV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

N,N'-Bis(3-phenylpropyl)pentanediamide (IUPAC name: N,N'-bis(3-phenylpropyl)pentanediamide) belongs to the class of diamides, featuring a five-carbon dicarboxamide chain with 3-phenylpropyl substituents on both amide nitrogen atoms. Its molecular formula is C<sub>26</sub>H<sub>34</sub>N<sub>2</sub>O<sub>2</sub>, derived from the pentanediamide core (C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) and two 3-phenylpropyl groups (C<sub>9</sub>H<sub>13</sub> each) . The compound’s structure is analogous to N,N'-bis(3-phenylpropyl)butanediamide (C<sub>20</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>) , differing only in the length of the aliphatic chain.

Table 1: Comparative Molecular Profiles of Related Diamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N,N'-Bis(3-phenylpropyl)butanediamide C<sub>20</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>328.45Butanediamide, 3-phenylpropyl
3-Phenylpentanediamide C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>206.24Pentanediamide, phenyl
N,N'-Bis(3-phenylpropyl)pentanediamideC<sub>26</sub>H<sub>34</sub>N<sub>2</sub>O<sub>2</sub>406.56Pentanediamide, 3-phenylpropyl

Spectroscopic Characterization

While spectral data for N,N'-bis(3-phenylpropyl)pentanediamide are unavailable, its butanediamide analog exhibits characteristic IR absorptions for amide C=O stretching (~1650 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>). NMR spectra would likely show phenyl proton resonances at 7.2–7.4 ppm (aromatic CH), methylene protons adjacent to amide groups at 3.2–3.5 ppm, and aliphatic chain protons at 1.2–2.1 ppm . Mass spectrometry would confirm the molecular ion peak at m/z 406.56 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N,N'-bis(3-phenylpropyl)pentanediamide can be inferred from methods used for analogous compounds. A two-step approach is plausible:

  • Formation of Pentanediamide: Condensation of pentanedioic acid with ammonia or a primary amine under dehydrating conditions (e.g., using thionyl chloride) yields pentanediamide .

  • Alkylation with 3-Phenylpropyl Groups: Reaction of pentanediamide with 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution at the amide nitrogens .

Pentanediamide+2CH2CH2C6H5BrBaseN,N’-Bis(3-phenylpropyl)pentanediamide+2HBr\text{Pentanediamide} + 2 \text{CH}_2\text{CH}_2\text{C}_6\text{H}_5\text{Br} \xrightarrow{\text{Base}} \text{N,N'-Bis(3-phenylpropyl)pentanediamide} + 2 \text{HBr}

Optimization Challenges

Key challenges include minimizing over-alkylation and ensuring regioselectivity. The use of polar aprotic solvents (e.g., DMF) and controlled stoichiometry improves yield . Chromatographic purification may be required to isolate the target compound from by-products such as mono-alkylated intermediates .

Physical and Chemical Properties

Physicochemical Profile

The compound’s properties are influenced by its hydrophobic phenyl groups and polar amide linkages:

  • Melting Point: Estimated at 120–140°C, based on the higher molecular weight compared to N,N'-bis(3-phenylpropyl)butanediamide (mp: 98–102°C) .

  • Solubility: Low solubility in water (<0.1 mg/mL) due to phenyl groups; soluble in organic solvents like DCM and THF .

  • Stability: Stable under ambient conditions but may hydrolyze in strongly acidic or basic environments, regenerating pentanedioic acid and 3-phenylpropylamine .

Table 2: Estimated Physicochemical Properties

PropertyValue/RangeBasis for Estimation
Melting Point120–140°CAnalog data
Water Solubility<0.1 mg/mLHydrophobicity of phenyl groups
LogP (Partition Coefficient)3.8–4.2Calculated using fragment-based methods

Reactivity

The amide groups participate in hydrogen bonding, enabling coordination with metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) . The phenylpropyl chains enhance lipophilicity, making the compound suitable for lipid membrane interactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Diamides with aromatic substituents are explored as intermediates in drug synthesis. For example, alverine citrate impurities structurally related to N,N'-bis(3-phenylpropyl)pentanediamide are monitored in antispasmodic formulations .

Polymer Science

The compound’s rigid phenyl groups and flexible aliphatic chain suggest utility in polyamides or polyurethanes, where it could modulate thermal stability and mechanical strength .

Coordination Chemistry

As a tetradentate ligand, N,N'-bis(3-phenylpropyl)pentanediamide may form complexes with transition metals, potentially applicable in catalysis or material science .

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